3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline
Description
Properties
Molecular Formula |
C11H9BrClNO |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9BrClNO/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI Key |
DNSHSSZAYRXHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthesis of 3-Bromo-4-chloroaniline Precursor
The primary intermediate, 3-bromo-4-chloroaniline , is synthesized via bromination of 4-chloronitrobenzene followed by reduction:
Reagents :
- 4-Chloronitrobenzene, bromine (or potassium bromate), sulfuric acid
- Reducing agents: Tin(II) chloride or catalytic hydrogenation
Yield : ~71% after purification by silica gel chromatography.
Table 1: Optimization of Bromination Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Bromine Equivalents | 1.1 eq | Maximizes conversion |
| Solvent | H₂SO₄ (conc.) | Enhances reactivity |
N-Alkylation with Furan-2-ylmethyl Group
The final step introduces the furan-2-ylmethyl moiety via N-alkylation:
Reagents :
- 3-Bromo-4-chloroaniline, furfuryl bromide, base (KOH or LiH), solvent (DMF or THF)
-
- 3-Bromo-4-chloroaniline is treated with furfuryl bromide in the presence of a strong base (e.g., LiH) in DMF at 80–100°C.
- The reaction proceeds via nucleophilic substitution, forming the target compound.
Yield : ~58–75% (estimated from analogous reactions in sources).
Table 2: N-Alkylation Reaction Parameters
| Condition | Value | Impact on Efficiency |
|---|---|---|
| Base | LiH | Higher selectivity |
| Solvent | DMF | Polar aprotic medium enhances reactivity |
| Temperature | 80–100°C | Accelerates reaction |
Structural Characterization
Key spectral data for 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline :
- ¹H NMR (CDCl₃) : δ 6.58 (s, 1H, Ar-H), 7.16 (m, 1H, Ar-H), 3.80 (m, 2H, -CH₂-).
- IR (cm⁻¹) : 3036–3107 (aromatic C-H), 1600–1450 (C=C/C=N).
- MS : m/z 286.55 (M⁺).
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation Reactions: Formation of nitroso or nitro derivatives.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various coupling reactions .
Biology and Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features allow for modifications that can lead to the discovery of new drugs with potential therapeutic effects .
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Halogen Position and Type
- 3-Bromo-4-fluoroaniline (CAS 656-64-4): Replacing chlorine with fluorine reduces steric bulk but increases electron-withdrawing effects. This compound is used in agrochemical research due to its enhanced reactivity in electrophilic substitutions .
- 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, improving metabolic stability in drug candidates compared to chloro/bromo analogs .
Table 1: Impact of Aromatic Substituents
| Compound | Substituents | Molecular Weight | Key Properties | Applications | References |
|---|---|---|---|---|---|
| 3-Bromo-4-Cl-N-(furan-2-ylmethyl)aniline | Br, Cl, furan-2-ylmethyl | ~286.5 (calc.) | Moderate EWG, steric bulk | Polymer intermediates | [5, 9] |
| N-(Furan-2-ylmethyl)-4-CF₃-aniline | CF₃, furan-2-ylmethyl | 255.2 | High lipophilicity, strong EWG | Catalysis, ligands | [9, 19] |
| 3-Bromo-4-fluoroaniline | Br, F | 204.0 | Enhanced reactivity | Agrochemicals | [18] |
N-Substituent Variations
- 3-Ethynyl-N-(furan-2-ylmethyl)aniline (CAS 369363-98-4): The ethynyl group enables click chemistry applications, contrasting with the halogenated analog’s focus on electronic modulation .
- N-(2-Nitro-4-CF₃-phenyl)-N-(furan-2-ylmethyl)aniline (CAS 381196-30-1): The nitro group increases oxidative stability but reduces solubility in polar solvents compared to chloro/bromo derivatives .
Table 2: N-Substituent Comparison
| Compound | N-Substituent | Synthetic Yield* | Key Reactivity | References |
|---|---|---|---|---|
| N-(Furan-2-ylmethyl)aniline | Furan-2-ylmethyl | 21% | Base for functionalization | [5] |
| 3-Ethynyl-N-(furan-2-ylmethyl)aniline | Ethynyl + furan-2-ylmethyl | Not reported | Click chemistry compatibility | [20] |
| Target compound | Furan-2-ylmethyl + Br/Cl | Not reported | Halogen-directed cross-coupling | [5, 16] |
*Yields vary based on catalysts and conditions.
Research Findings and Trends
Electronic Effects : Bromo and chloro substituents enhance electrophilic substitution reactivity, while trifluoromethyl groups improve thermal stability and lipophilicity .
Synthetic Challenges : Reductive amination of furan-2-ylmethyl derivatives with halogenated anilines often yields <25% due to competing side reactions (e.g., over-reduction) .
Structural Insights : X-ray crystallography of analogs (e.g., 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline) reveals planar aromatic systems and halogen-dependent packing motifs .
Limitations : Direct data on 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline are scarce; comparisons rely on structurally related compounds.
Biological Activity
3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by the presence of a furan ring and halogen substituents, this compound has been investigated for various applications including antimicrobial and anticancer properties. This article explores the biological activity of 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline is C11H9BrClN, with a molecular weight of approximately 276.55 g/mol. The structure includes:
- Bromine (Br) at the third position
- Chlorine (Cl) at the fourth position
- Furan-2-ylmethyl group attached to the nitrogen atom
This unique arrangement contributes to its reactivity and biological interactions.
The mechanism of action for 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline involves its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : The halogen substituents enhance binding affinity to bacterial enzymes, potentially leading to bactericidal effects against resistant strains.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline against various pathogens. A study conducted using agar well diffusion methods assessed its efficacy against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. The results indicated:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A. baumannii | 18 | 50 mg/mL |
| K. pneumoniae | 15 | 40 mg/mL |
| S. aureus | 12 | 30 mg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, particularly against multidrug-resistant strains .
Anticancer Properties
In addition to its antimicrobial effects, studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting cell death pathways. The presence of the furan moiety is believed to enhance its cytotoxicity by facilitating cellular uptake and interaction with DNA or RNA .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various derivatives of furan-based anilines, including 3-Bromo-4-chloro-N-(furan-2-ylmethyl)aniline. The compound demonstrated superior activity against resistant strains compared to traditional antibiotics, highlighting its potential as a lead compound for new antibiotic development .
- Anticancer Research : Another study focused on the compound's effects on breast cancer cell lines, revealing that it significantly reduced cell viability through mechanisms involving oxidative stress and apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
